molecular formula C6H9N3 B1199461 1,2,4-Triaminobenzene CAS No. 615-71-4

1,2,4-Triaminobenzene

Cat. No. B1199461
CAS RN: 615-71-4
M. Wt: 123.16 g/mol
InChI Key: JSYBAZQQYCNZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04141917

Procedure details

91 Parts of finely ground 2,4-dinitro-aniline together with 73 parts of adipic acid, 10 parts of a commercial-type nickel catalyst and 400 parts by volume of water were charged into a hydrogenation autoclave. After the autoclave had been sealed, hydrogenation was effected in the usual manner at a temperature ranging from 60 to 100° C., while keeping the hydrogen pressure constant for about half an hour after the end of hydrogenation. For evidencing 1,2,4-triamino-benzene obtained, residual hydrogen was released, and the mixture was freed from the catalyst by filtration through a pressure filter under 20 atmsg. nitrogen and the filtrate passed into another flask flushed with nitrogen. The urea compound was prepared as described in Example 1. 62 Grams of a compound having a melting point higher than 335° C. were obtained. The following table shows accordance of the analytical data with the calculated values of the formula
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O.C(O)(=O)CCCCC(O)=O.[H][H]>[Ni].O>[NH2:6][C:5]1[CH:7]=[CH:8][C:9]([NH2:11])=[CH:10][C:4]=1[NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the autoclave had been sealed
CUSTOM
Type
CUSTOM
Details
ranging from 60 to 100° C.
CUSTOM
Type
CUSTOM
Details
constant for about half an hour

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.